molecular formula C17H13FN2O2 B2594965 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956984-87-5

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2594965
CAS No.: 956984-87-5
M. Wt: 296.301
InChI Key: PLMYCIIOLUHFFW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a fluorophenyl group at the 1-position, a methoxyphenyl group at the 3-position, and an aldehyde group at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 3-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen substituents onto the aromatic rings.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential lead compound in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical products. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine may affect its reactivity and biological activity.

    1-(4-fluorophenyl)-3-(3-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a hydroxyphenyl group instead of a methoxyphenyl group. The hydroxyl group may influence its chemical properties and interactions with biological targets.

    1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-4-2-3-12(9-16)17-13(11-21)10-20(19-17)15-7-5-14(18)6-8-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMYCIIOLUHFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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